Enzymatic IC50 Comparison: CDK4/Cyclin D1 Inhibition Potency
CAS 546102-60-7 inhibits CDK4/cyclin D1 with an IC50 of 76 nM in cell-free kinase assays . In comparison, palbociclib inhibits CDK4/cyclin D1 with an IC50 of 11 nM, ribociclib with 10 nM, and abemaciclib with 2 nM [1]. This represents a 7- to 38-fold difference in biochemical potency, indicating that CAS 546102-60-7 is a less potent enzymatic inhibitor than clinically approved CDK4/6 inhibitors.
| Evidence Dimension | IC50 (nM) for CDK4/Cyclin D1 |
|---|---|
| Target Compound Data | 76 nM |
| Comparator Or Baseline | Palbociclib: 11 nM; Ribociclib: 10 nM; Abemaciclib: 2 nM |
| Quantified Difference | 6.9-fold vs Palbociclib; 7.6-fold vs Ribociclib; 38-fold vs Abemaciclib |
| Conditions | Cell-free kinase assay with recombinant CDK4/cyclin D1 |
Why This Matters
This establishes CAS 546102-60-7 as a tool compound with a distinct potency window, enabling dose-response studies that avoid the steep inhibition curves typical of picomolar-range inhibitors.
- [1] Chen, P., et al. (2016). Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Molecular Cancer Therapeutics, 15(10), 2273-2281. View Source
